Physicochemical Profiling and Synthetic Utility of 6-Methylquinazoline-2-carboxylic Acid Hydrochloride
Physicochemical Profiling and Synthetic Utility of 6-Methylquinazoline-2-carboxylic Acid Hydrochloride
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In modern drug discovery, functionalized nitrogen heterocycles serve as foundational scaffolds for target-directed therapeutics. 6-Methylquinazoline-2-carboxylic acid hydrochloride (CAS: 1204812-19-0) is a highly specialized, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical agents, most notably in the development of[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic material safety data. Here, we will dissect the structural dynamics of this compound, explain the causality behind its specific salt formulation, and provide a field-proven, self-validating protocol for its application in advanced amide coupling workflows.
Physicochemical Properties & Structural Dynamics
Understanding the quantitative physicochemical parameters of 6-methylquinazoline-2-carboxylic acid hydrochloride is critical for predicting its solubility, stability, and reactivity in solution.
Quantitative Data Summary
| Property | Value | Structural Implication |
| IUPAC Name | 6-Methylquinazoline-2-carboxylic acid hydrochloride | Core aromatic bicyclic system. |
| CAS Registry Number | 1204812-19-0 | Unique identifier for the HCl salt form. |
| Molecular Formula | C₁₀H₉ClN₂O₂ (or C₁₀H₈N₂O₂ · HCl)[2] | Indicates 1:1 stoichiometry of base to acid. |
| Molecular Weight | 224.64 g/mol [3] | Accounts for the +36.46 g/mol of HCl. |
| Free Base Mol. Weight | 188.18 g/mol | Relevant for calculating equivalents post-neutralization. |
| Physical State | Solid (Light yellow to off-white) | Typical for conjugated quinazoline derivatives. |
| Solubility Profile | Soluble in NMP, DMSO, warm DMF | High polarity necessitates strong aprotic solvents. |
Electronic Effects and Reactivity Mapping
The reactivity of this molecule is dictated by the push-pull electronic relationship between its functional groups[4]. The consists of an electron-rich benzene ring fused to an electron-deficient pyrimidine ring[5].
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The 6-Methyl Group: Exerts a mild electron-donating effect (+I) via hyperconjugation. This slightly increases the electron density on the benzene ring, making it more robust against nucleophilic degradation compared to the unsubstituted parent compound.
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The Pyrimidine Nitrogens (N1, N3): Highly electronegative, these atoms withdraw electron density from the C2 position.
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The 2-Carboxylic Acid: Positioned between two strongly electron-withdrawing nitrogen atoms, the carbonyl carbon is highly electrophilic, but the resulting active esters can be unstable.
Fig 1. Structural domains and electronic effects of the target compound.
The Critical Role of the Hydrochloride Salt
A common pitfall in synthetic planning is ignoring the causality behind salt selection. Why is this compound supplied as a hydrochloride salt rather than a free base?
The Decarboxylation Risk: Carboxylic acids located at the 2-position of nitrogen heterocycles (like pyridines, pyrimidines, and quinazolines) are notoriously unstable. Upon mild heating, the lone pair on the adjacent nitrogen can participate in a cyclic transition state, leading to rapid thermal decarboxylation (loss of CO₂) to yield 6-methylquinazoline.
The Mechanistic Solution: By formulating the compound as a hydrochloride salt , the most basic nitrogen atom in the pyrimidine ring is protonated. This protonation ties up the nitrogen's lone pair, effectively dismantling the cyclic transition state required for decarboxylation. This extends the reagent's shelf-life indefinitely at room temperature and allows for robust handling during synthesis.
Synthetic Application: CXCR7 Antagonist Workflows
6-Methylquinazoline-2-carboxylic acid hydrochloride is a premier building block in the synthesis of , which are critical targets in oncology and immunology[1]. The primary synthetic operation involves coupling this acid to complex, sterically hindered secondary amines (e.g., pyrrolo[1,2-a]pyrazin-1-ylpyrrolidin-3-amine dihydrochloride).
Workflow Logic
Because the 2-carboxylic acid is electronically deactivated by the adjacent quinazoline nitrogens, standard coupling reagents like EDC/HOBt often fail or result in poor yields. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is mandatory here. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU is highly reactive and overcomes the electronic sluggishness of the quinazoline-2-carbonyl center.
Fig 2. Self-validating HATU-mediated amide coupling workflow.
Experimental Protocol: Self-Validating Amide Coupling
This methodology is designed as a self-validating system . It includes built-in analytical checkpoints to ensure the reaction does not proceed to the next step if a failure has occurred.
Objective: Synthesize an amide derivative from 6-methylquinazoline-2-carboxylic acid hydrochloride and a secondary amine dihydrochloride.
Reagents & Causality:
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Solvent: N-Methyl-2-pyrrolidone (NMP). Why? NMP possesses a higher dielectric constant than DMF, providing superior solvating power for the highly polar dihydrochloride salts used in this reaction[1].
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Base: N,N-Diisopropylethylamine (DIPEA). Why? A non-nucleophilic base is required to neutralize the HCl salts without competing for the electrophilic active ester.
Step-by-Step Methodology
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Preparation & Solvation: Suspend 6-methylquinazoline-2-carboxylic acid hydrochloride (1.0 eq, 0.156 mmol) in anhydrous NMP (0.4 mL) to achieve a ~0.4 M concentration.
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Activation: Add HATU (1.4 eq, 0.224 mmol) to the suspension. Stir for 5 minutes at room temperature under an inert nitrogen atmosphere.
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Deprotonation & Active Ester Formation: Add DIPEA (5.7 eq, 0.892 mmol) dropwise to the mixture[1].
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Causality Note: 5.7 equivalents are required because 1 eq neutralizes the acid's HCl, 2 eq neutralize the amine's dihydrochloride (added in the next step), and the remainder drives the HATU activation and acts as an acid scavenger.
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Self-Validation Checkpoint 1: Withdraw a 1 µL aliquot and quench it in 100 µL of Methanol. Analyze via LC-MS. You must observe the mass of the methyl ester (M+14 relative to the free acid). If the free acid mass persists, the activation has failed (likely due to wet solvent); do not proceed.
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Amine Addition: Once activation is confirmed, add the target amine dihydrochloride (1.0 eq, 0.156 mmol) in one portion.
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Coupling & Monitoring: Stir the reaction at room temperature for 2 to 4 hours.
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Self-Validation Checkpoint 2: Monitor via LC-MS. The reaction is deemed complete when the HOAt-active ester peak disappears entirely and the target amide mass dominates the chromatogram.
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Isolation: Dilute the crude mixture with Ethyl Acetate (10 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 x 5 mL) to remove HOAt, followed by brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via reverse-phase HPLC.
References
- Title: WO2014085490A1 - Cxcr7 antagonists Source: Google Patents URL
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Title: Quinazoline-2-carboxylic acid | C9H6N2O2 | CID 19006950 Source: PubChem URL: [Link]
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Title: Quinazoline Properties and Reactivity Source: Wikipedia URL: [Link]
Sources
- 1. WO2014085490A1 - Cxcr7 antagonists - Google Patents [patents.google.com]
- 2. 6-Methylquinazoline-2-carboxylic Acid Hydrochloride,1204812-19-0-Amadis Chemical [amadischem.com]
- 3. 1204812-19-0,6-Methylquinazoline-2-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. scribd.com [scribd.com]
- 5. Quinazoline - Wikipedia [en.wikipedia.org]

